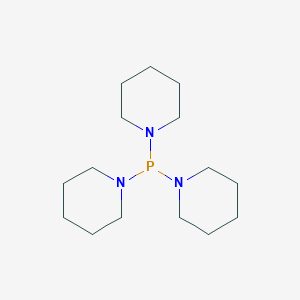

Tripiperidinophosphine

Description

Properties

IUPAC Name |

tri(piperidin-1-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N3P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQBPMNDDHGGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)P(N2CCCCC2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161080 | |

| Record name | Phosphine, tripiperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13954-38-6 | |

| Record name | 1,1′,1′′-Phosphinidynetris[piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13954-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripiperidinophosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013954386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripiperidinophosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tripiperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13954-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPIPERIDINOPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTG23C2S66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of tripiperidinophosphine

An In-depth Technical Guide to the Synthesis and Characterization of Tripiperidinophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a trivalent organophosphorus compound. Due to the limited availability of dedicated experimental data for this compound in published literature, this guide presents a robust, generalized synthesis protocol and expected characterization data based on established principles and data from closely related tris(dialkylamino)phosphines.

Introduction

This compound, also known as tris(piperidino)phosphine, is an aminophosphine with the chemical formula P(NC₅H₁₀)₃.[1] Aminophosphines are a class of organophosphorus compounds where the phosphorus atom is bonded to one or more nitrogen atoms.[2] These compounds are of significant interest in coordination chemistry and catalysis due to the ability to tune their steric and electronic properties by modifying the amino substituents.[2] The piperidine moiety, a common scaffold in pharmaceuticals, makes this compound an interesting ligand for potential applications in drug development and medicinal chemistry.

Synthesis of this compound

The most common and straightforward method for the synthesis of tris(dialkylamino)phosphines is the reaction of phosphorus trichloride (PCl₃) with the corresponding secondary amine.[3] The following protocol describes the synthesis of this compound by analogy to the synthesis of tris(diethylamino)phosphine.

Experimental Protocol: Synthesis from Phosphorus Trichloride and Piperidine

Reaction Scheme:

PCl₃ + 6 C₅H₁₀NH → P(NC₅H₁₀)₃ + 3 [C₅H₁₀NH₂]⁺Cl⁻

Materials:

-

Phosphorus trichloride (PCl₃)

-

Piperidine (C₅H₁₀NH)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.

-

A solution of piperidine (6.0 equivalents) in anhydrous diethyl ether is prepared and charged into the flask.

-

The flask is cooled in an ice-salt bath to 0 °C.

-

A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred piperidine solution over a period of 1-2 hours, maintaining the temperature below 5 °C. A white precipitate of piperidinium chloride will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours to ensure the reaction goes to completion.

-

The mixture is cooled to room temperature, and the piperidinium chloride precipitate is removed by filtration under an inert atmosphere. The precipitate should be washed with anhydrous diethyl ether to recover any entrained product.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound as an oil or a low-melting solid.

-

Purification can be achieved by vacuum distillation.

Safety Precautions:

-

Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Piperidine is a flammable and corrosive liquid.

-

All glassware must be thoroughly dried to prevent the hydrolysis of PCl₃.

-

The reaction should be carried out under an inert atmosphere to prevent the oxidation of the phosphine product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organophosphorus compounds.[1]

-

³¹P NMR: This is the most direct method for characterizing phosphines. For tris(aminomethyl)phosphines, the ³¹P chemical shifts are typically in the range of -63 to -59 ppm.[1] A similar upfield chemical shift is expected for this compound. The spectrum is usually acquired with proton decoupling, resulting in a single sharp peak.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons of the piperidine rings. Due to the symmetry of the molecule and rapid conformational changes at room temperature, the signals for the α, β, and γ methylene protons are expected to be broad multiplets.[1]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the three non-equivalent carbon atoms of the piperidine rings (α, β, and γ to the nitrogen). The chemical shifts will be in the aliphatic region.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ³¹P | -60 to -70 | Singlet | - |

| ¹H (α-CH₂) | 2.8 - 3.2 | Multiplet | - |

| ¹H (β,γ-CH₂) | 1.4 - 1.7 | Multiplet | - |

| ¹³C (α-C) | 45 - 50 | Doublet | ²J(P,C) ≈ 5-10 |

| ¹³C (β-C) | 25 - 30 | Singlet | - |

| ¹³C (γ-C) | 23 - 27 | Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by the absorptions of the piperidine rings.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 - 2850 | Strong | C-H stretching (piperidine rings) |

| 1450 - 1470 | Medium | CH₂ scissoring |

| 1000 - 1050 | Medium-Strong | P-N stretching |

| 1100 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 283 | High | [M]⁺ (Molecular ion)[1] |

| 199 | Medium | [M - C₅H₁₀N]⁺[1] |

| 116 | Low | [P(NC₅H₁₀)]⁺ |

Potential Applications in Drug Development

While specific applications of this compound in drug development are not yet widely reported, its structural features suggest several potential roles. Aminophosphines are extensively used as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The electron-donating nature of the nitrogen atoms in this compound can influence the reactivity and selectivity of the metal center in a catalytic cycle. Furthermore, the piperidine moieties could be functionalized to introduce other desired properties, such as solubility or specific interactions with biological targets. The related tris(aminomethyl)phosphine complexes have shown antimicrobial and antitumor activities, suggesting that this compound and its derivatives could also be explored for their biological properties.[1]

Conclusion

This technical guide has outlined the . While direct experimental data is sparse, a reliable synthetic protocol can be derived from established methods for analogous compounds. The expected spectroscopic data provide a solid foundation for the identification and characterization of this compound. The unique structural and electronic properties of this compound make it a promising candidate for further investigation, particularly as a ligand in catalysis and for potential applications in medicinal chemistry and drug development.

References

physical and chemical properties of tripiperidinophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripiperidinophosphine, a trivalent organophosphorus compound, and its derivative, this compound oxide, are molecules of significant interest in synthetic chemistry and medicinal applications. This guide provides an in-depth overview of their physical and chemical properties, synthesis, and reactivity. Particular attention is given to the role of the this compound ligand in catalysis and the emerging importance of the phosphine oxide moiety in drug design, exemplified by the anaplastic lymphoma kinase (ALK) inhibitor, brigatinib. Detailed experimental protocols and visual diagrams of key processes are included to facilitate practical application and further research.

Core Physical and Chemical Properties

This compound [tri(piperidin-1-yl)phosphane] is an aminophosphine characterized by a central phosphorus atom bonded to three piperidine rings. Its oxidized form is this compound oxide. The fundamental properties of both compounds are summarized below.

Table 1: Physical and Chemical Properties of this compound and its Oxide

| Property | This compound | This compound Oxide |

| Molecular Formula | C₁₅H₃₀N₃P[1] | C₁₅H₃₀N₃OP |

| Molecular Weight | 283.39 g/mol [1] | 299.39 g/mol |

| CAS Number | 13954-38-6[1] | 4441-17-2 |

| Physical State | - | Colorless to light yellow crystals |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in polar aprotic solvents (e.g., DMF, DMSO); Insoluble in aliphatic hydrocarbons; Aqueous solubility: 2.3 mg/mL at 25°C[2] |

| Thermal Stability | Data not available | Glass Transition (Tg): -15°C; Decomposition Onset: 210°C (under N₂)[2] |

Spectroscopic Data

¹H and ¹³C NMR: The proton and carbon spectra would be expected to show signals corresponding to the piperidine rings. The proximity of these nuclei to the phosphorus atom would result in P-H and P-C coupling, providing valuable structural information.

³¹P NMR: ³¹P NMR is particularly informative for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity.[3][4] The chemical shift of the phosphorus atom is highly dependent on its oxidation state and coordination environment. For this compound, a trivalent phosphine, the ³¹P chemical shift is expected in a specific region, which would shift significantly upon oxidation to the pentavalent this compound oxide. For instance, the oxidation of tricyclohexylphosphine results in a downfield shift of the ³¹P signal.[4]

Table 2: Expected NMR Characteristics

| Nucleus | This compound (Expected) | This compound Oxide (Expected) |

| ¹H | Complex multiplets for piperidine protons, likely showing P-H coupling. | Similar to the phosphine, but with potential shifts due to the electronegative oxygen atom. |

| ¹³C | Signals for the three distinct carbons of the piperidine ring, showing P-C coupling. | Shifts in the carbon signals adjacent to the nitrogen due to the change in the electronic environment of the phosphorus atom. |

| ³¹P | A single resonance in the region typical for aminophosphines. | A single resonance significantly downfield from the corresponding phosphine. |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of aminophosphines like this compound involves the reaction of phosphorus trichloride with the corresponding amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

Piperidine

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Triethylamine (or excess piperidine) as a base

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet, dissolve piperidine (3.3 equivalents) in anhydrous diethyl ether. If not using excess piperidine, use 3 equivalents of piperidine and 3 equivalents of triethylamine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the stirred piperidine solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The reaction will produce a precipitate of piperidine hydrochloride (or triethylamine hydrochloride). Filter the mixture under an inert atmosphere to remove the salt.

-

Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.

-

Purification can be achieved by distillation under reduced pressure or recrystallization from a suitable solvent.

Logical Relationship: Synthesis of this compound

Chemical Reactivity

Oxidation: this compound readily undergoes oxidation to form this compound oxide. This reaction can be carried out using various oxidizing agents, including air (oxygen), hydrogen peroxide, or other peroxides.

Reaction with Sulfur: Similar to other tertiary phosphines, this compound is expected to react with elemental sulfur to form the corresponding this compound sulfide. This reaction is typically rapid and exothermic.[5][6]

Coordination Chemistry: As a phosphine ligand, this compound can donate its lone pair of electrons to a metal center to form coordination complexes. It has been utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[7][8]

Applications in Catalysis

This compound serves as an effective ligand in homogeneous catalysis. Its steric bulk and electron-donating properties influence the reactivity and stability of the metal catalyst.

Mizoroki-Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[9][10] Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) has been shown to be a highly active catalyst for this reaction under mild conditions.[7]

Experimental Protocol: Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II)

Materials:

-

[Pd(Cl)₂(cod)] (cod = cycloocta-1,5-diene)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend [Pd(Cl)₂(cod)] in anhydrous THF.

-

To this suspension, add a solution of this compound (2 equivalents) in anhydrous THF.

-

Stir the reaction mixture at room temperature. The formation of the complex is typically rapid.

-

The product, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II), can be isolated by filtration, washed with a small amount of THF, and dried under vacuum.

Experimental Workflow: Mizoroki-Heck Reaction using a this compound-Palladium Catalyst

Role in Drug Development

While this compound itself is not a therapeutic agent, its oxidized form, specifically the phosphine oxide moiety, has gained significant attention in medicinal chemistry. The incorporation of a phosphine oxide group can confer desirable pharmacokinetic and pharmacodynamic properties to a drug molecule.

Brigatinib: A Case Study

Brigatinib (AP26113) is a potent, orally active inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), approved for the treatment of certain types of non-small-cell lung cancer (NSCLC).[11][12] A key structural feature of brigatinib is the presence of a dimethylphosphine oxide group.

Advantages of the Phosphine Oxide Moiety in Brigatinib:

-

Potent Hydrogen Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, which can lead to enhanced binding affinity with the target protein.[13]

-

Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous solubility of the drug molecule, which is often a challenge in drug development.[13]

-

Enhanced Metabolic Stability: The phosphine oxide group is generally stable to metabolic degradation, which can lead to a longer half-life in the body.[13]

-

Vectors for Derivatization: The tetrahedral geometry of the phosphorus atom in a phosphine oxide provides three positions for further chemical modification, allowing for fine-tuning of the drug's properties.[13]

Signaling Pathway: ALK and EGFR Inhibition by Brigatinib

Safety Information

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile organophosphorus compound with applications as a ligand in catalysis. Its corresponding oxide has emerged as a valuable functional group in medicinal chemistry, as demonstrated by the success of the anticancer drug brigatinib. Further research into the synthesis of novel phosphine ligands and the exploration of phosphine oxides in drug design holds significant promise for the development of new catalysts and therapeutic agents. This guide provides a foundational understanding of the core properties and applications of this compound to support these future endeavors.

References

- 1. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound oxide (4441-17-2) for sale [vulcanchem.com]

- 3. barron.rice.edu [barron.rice.edu]

- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

tripiperidinophosphine CAS number and IUPAC name

CAS Number: 13954-38-6 IUPAC Name: tri(piperidin-1-yl)phosphane

This technical guide provides a summary of the available information on tripiperidinophosphine. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this organophosphorus compound. It should be noted that while the fundamental properties of this compound are documented, extensive experimental protocols and biological data are not widely available in published literature. This guide, therefore, also draws upon general principles of phosphine chemistry to provide a broader context.

Chemical and Physical Properties

This compound, also known by its IUPAC name tri(piperidin-1-yl)phosphane, is a tertiary phosphine characterized by a central phosphorus atom bonded to three piperidine rings.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13954-38-6 | [1] |

| IUPAC Name | tri(piperidin-1-yl)phosphane | [1] |

| Molecular Formula | C₁₅H₃₀N₃P | [1] |

| Molecular Weight | 283.39 g/mol | [1] |

| Monoisotopic Mass | 283.21773497 Da | [1] |

Synthesis and Experimental Protocols

A plausible, though unverified, method for the synthesis of this compound would involve the reaction of phosphorus trichloride (PCl₃) with an excess of piperidine. This type of reaction is a standard method for the formation of P-N bonds. The stoichiometry would need to be carefully controlled to ensure the substitution of all three chlorine atoms. The reaction would likely be carried out in an inert solvent and under anhydrous conditions to prevent the formation of undesired byproducts.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, the broader class of tertiary phosphines possesses a wide range of uses in chemistry. These compounds are particularly valued as ligands in coordination chemistry and as catalysts in organic synthesis. The electron-donating properties of the nitrogen atoms in the piperidine rings could influence the electronic and steric properties of the phosphorus center, potentially making it a useful ligand for various metal catalysts.

The oxidized form, this compound oxide, has been noted for its utility as a versatile ligand in coordination chemistry, particularly with lanthanide and rare earth metal ions.[2] This suggests that this compound itself could serve as a precursor to such ligands or be used in reactions where a phosphine ligand is required.

Logical Workflow for Phosphine Ligand Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a tertiary phosphine ligand, which would be applicable to a compound like this compound.

Caption: A generalized workflow for the synthesis of tertiary phosphines.

Signaling Pathways and Biological Activity

There is no available information in the scientific literature to suggest that this compound has been studied for its effects on biological signaling pathways or for any specific biological activity. The piperidine moiety is a common scaffold in many biologically active compounds; however, the biological profile of the complete this compound molecule remains uncharacterized.[3][4]

Conclusion

This compound is a known chemical entity with a defined chemical structure and basic physical properties. However, there is a notable absence of in-depth research into its synthesis, reactivity, and applications in the public domain. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Future investigations would be necessary to determine its utility as a ligand, catalyst, or potential biologically active agent. The information provided in this guide serves as a foundational starting point for any such exploratory work.

References

- 1. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Oxide|CAS 4441-17-2|Supplier [benchchem.com]

- 3. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Asymmetric Catalysis: A Technical Guide to Early Research on Aminophosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on aminophosphine ligands, a class of compounds that proved pivotal in the development of asymmetric catalysis. We will explore the early synthetic methodologies, detailed experimental protocols, and the initial, groundbreaking applications of these ligands in enantioselective reactions. A particular focus will be placed on the seminal work surrounding the DIOP ligand, which set the stage for decades of advancement in the synthesis of chiral molecules, a cornerstone of modern drug development.

Introduction: The Dawn of Chiral Phosphines

The field of asymmetric catalysis, the synthesis of a chiral product from an achiral or prochiral substrate, was revolutionized in the late 1960s and early 1970s. A significant breakthrough in this area was the development of chiral phosphine ligands that could be coordinated to transition metals, creating catalysts capable of inducing high enantioselectivity. Among these, aminophosphine-derived ligands, and specifically DIOP, emerged as a landmark discovery.

The first synthesis of a simple aminophosphine dates back to 1895. However, it was the pioneering work of researchers like Horner, Knowles, and Kagan that unlocked their potential in asymmetric hydrogenation.[1] This guide will provide a detailed look into the early experimental work that laid the groundwork for this critical field of chemistry.

Synthesis of Early Aminophosphine Ligands: The DIOP Ligand

The most widely employed method for the synthesis of aminophosphines involves the condensation of a chlorophosphine with a primary or secondary amine. This straightforward approach allows for the introduction of a wide variety of substituents on both the phosphorus and nitrogen atoms, enabling the tuning of the ligand's steric and electronic properties.

A quintessential example of an early and highly influential chiral ligand derived from this chemistry is (-)-DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). Developed by Kagan and Dang in 1971, DIOP was one of the first C₂-symmetric diphosphine ligands and demonstrated remarkable success in rhodium-catalyzed asymmetric hydrogenation.[2]

Detailed Experimental Protocol: Synthesis of (-)-DIOP from (+)-Tartaric Acid

The synthesis of (-)-DIOP begins with readily available (+)-tartaric acid, proceeding through a multi-step sequence. The following protocol is based on the seminal work of Kagan and Dang.

Step 1: Preparation of Diethyl 2,3-O-Isopropylidene-L-(+)-tartrate

-

A solution of (+)-tartaric acid (150 g, 1 mol) in absolute ethanol (500 mL) is saturated with dry hydrogen chloride gas at 0 °C.

-

The mixture is refluxed for 5 hours and then allowed to stand at room temperature overnight.

-

The solvent is removed under reduced pressure. The residue is dissolved in acetone (1 L) and 2,2-dimethoxypropane (150 mL, 1.2 mol) and a catalytic amount of p-toluenesulfonic acid (1 g) are added.

-

The mixture is stirred at room temperature for 24 hours.

-

The solution is neutralized with sodium bicarbonate, filtered, and the solvent is evaporated. The resulting oil is distilled under vacuum to yield diethyl 2,3-O-isopropylidene-L-(+)-tartrate.

Step 2: Reduction to (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

-

To a suspension of lithium aluminum hydride (38 g, 1 mol) in anhydrous diethyl ether (1 L) at 0 °C, a solution of diethyl 2,3-O-isopropylidene-L-(+)-tartrate (248 g, 1 mol) in anhydrous diethyl ether (500 mL) is added dropwise.

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow, successive addition of water (38 mL), 15% aqueous sodium hydroxide (38 mL), and water (114 mL).

-

The white precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to give the diol.

Step 3: Tosylation to afford (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(methyl tosylate)

-

To a solution of the diol (162 g, 1 mol) in pyridine (500 mL) at 0 °C, p-toluenesulfonyl chloride (420 g, 2.2 mol) is added portionwise.

-

The mixture is stirred at 0 °C for 4 hours and then kept at 5 °C for 24 hours.

-

The reaction mixture is poured into ice-water (2 L) and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a mixture of benzene and petroleum ether to yield the ditosylate.

Step 4: Synthesis of (-)-DIOP

-

Sodium diphenylphosphide is prepared by reacting chlorodiphenylphosphine (220.5 g, 1 mol) with sodium sand (46 g, 2 mol) in refluxing dioxane.

-

To the resulting red-brown solution of sodium diphenylphosphide, a solution of the ditosylate (235 g, 0.5 mol) in anhydrous dioxane is added dropwise at room temperature.

-

The mixture is refluxed for 4 hours.

-

After cooling, the excess sodium is destroyed by the careful addition of water. The solvent is removed under reduced pressure.

-

The residue is taken up in benzene and washed with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

-

The crude product is recrystallized from ethanol to afford (-)-DIOP as white crystals.

The overall synthesis pathway is depicted in the following workflow diagram:

References

The Coordination Chemistry of Tripiperidinophosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripiperidinophosphine, a sterically demanding and electron-rich aminophosphine ligand, presents a unique scaffold for the development of novel transition metal complexes. This technical guide provides a comprehensive overview of the core aspects of its coordination chemistry, focusing on synthesis, structural characterization, and spectroscopic properties. Due to the limited availability of extensive data directly pertaining to this compound-metal complexes in the public domain, this guide also incorporates information from closely related tris(amino)phosphine systems to provide a broader context for its coordination behavior. All quantitative data are summarized in structured tables, and detailed experimental protocols for key syntheses are provided. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.

Introduction

This compound, systematically named tris(piperidin-1-yl)phosphine, is a tertiary phosphine ligand characterized by the phosphorus atom being bonded to three piperidino groups. The presence of the nitrogen atoms adjacent to the phosphorus center significantly influences its electronic properties, rendering it a strong σ-donor. The bulky piperidino substituents impart a large cone angle, which plays a crucial role in the stereochemistry and stability of its metal complexes. Understanding the interplay of these steric and electronic factors is key to harnessing the potential of this compound in various applications, including catalysis and materials science.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its chalcogenide derivatives serves as the foundation for its coordination chemistry.

Synthesis of Tris(piperidino)phosphine

A common method for the synthesis of tris(piperidino)phosphine involves the reaction of phosphorus trichloride with an excess of piperidine in an inert solvent.

Experimental Protocol:

-

A solution of phosphorus trichloride in a dry, inert solvent (e.g., diethyl ether or hexane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution containing a stoichiometric excess of piperidine in the same solvent is added dropwise to the cooled phosphorus trichloride solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate of piperidinium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude tris(piperidino)phosphine, which can be further purified by distillation or recrystallization.

Synthesis of this compound Chalcogenides

This compound can be readily converted to its corresponding sulfide and selenide derivatives by reaction with elemental sulfur or selenium.

Experimental Protocol:

-

Tris(piperidino)phosphine is dissolved in a suitable solvent such as toluene or benzene.

-

A stoichiometric amount of elemental sulfur or selenium powder is added to the solution.

-

The mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting solid this compound sulfide or selenide can be purified by recrystallization.

Coordination Chemistry

The lone pair of electrons on the phosphorus atom in this compound allows it to act as a ligand, forming coordination complexes with various transition metals.

Molybdenum Carbonyl Complexes

This compound reacts with molybdenum hexacarbonyl in an equimolar ratio to yield a monosubstituted derivative.[1]

Reaction: Mo(CO)₆ + P(NC₅H₁₀)₃ → Mo(CO)₅[P(NC₅H₁₀)₃] + CO

Group 12 Metal Halide Complexes

This compound chalcogenides (sulfide and selenide) react with mercury(II), cadmium(II), and zinc(II) chlorides to form dimeric complexes.[2]

Reaction: 2 MCl₂ + 2 Pip₃PE → [M(µ-Cl)Cl(Pip₃PE)]₂ (where M = Hg, Cd, Zn; E = S, Se)

These complexes have been characterized by elemental analysis, IR, multinuclear NMR spectroscopy, and single-crystal X-ray analysis.[2]

Structural and Spectroscopic Properties

The structural and spectroscopic data for this compound and its complexes are crucial for understanding their bonding and behavior.

Crystal Structure of Tris(piperidino)phosphine

The crystal structure of free tris(piperidino)phosphine has been determined, providing a baseline for comparison with its coordinated forms.[3]

Structure of Group 12 Metal Complexes

The single-crystal X-ray analysis of the [M(µ-Cl)Cl(Pip₃PE)]₂ complexes reveals a dimeric structure with two bridging chloride atoms.[2] Each metal center adopts a distorted tetrahedral geometry.[2]

Table 1: Selected Bond Lengths for [M(µ-Cl)Cl(Pip₃PE)]₂ Complexes [2]

| Complex Type | Bond | Bond Length (Å) |

| Sulfide Complexes | M-S | 2.305(11) |

| Selenide Complexes | M-Se | 2.412(6) - 2.589(15) |

Note: The specific metal (Hg, Cd, or Zn) for the given bond lengths was not specified in the available abstract.

NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing this compound and its complexes. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. For the Group 12 metal complexes, ¹¹³Cd and ¹⁹⁹Hg NMR have also been utilized for characterization.[2]

Applications

While the catalytic applications of many phosphine ligands are well-documented, specific examples detailing the use of this compound in catalysis are not widely reported in the literature. However, based on its electronic and steric properties, it can be inferred that its metal complexes could be potential candidates for various catalytic transformations, such as cross-coupling reactions, where electron-rich and bulky ligands are often beneficial. Further research is required to explore and establish the catalytic utility of this compound complexes.

Conclusion

The coordination chemistry of this compound, while not as extensively explored as that of other tertiary phosphines, presents intriguing structural features. The synthesis of its molybdenum carbonyl and Group 12 halide complexes demonstrates its capability as a versatile ligand. The available structural data for the dimeric Group 12 complexes highlight a distorted tetrahedral geometry around the metal centers. This guide has summarized the current knowledge on the synthesis, structure, and spectroscopic properties of this compound and its derivatives. It is important to note that a significant portion of the detailed coordination chemistry data comes from its chalcogenide derivatives. Further research into the synthesis and reactivity of a broader range of this compound-metal complexes is warranted to fully unlock their potential in catalysis and other areas of chemical science.

References

The Genesis of a Ligand: Unraveling the Discovery and History of Tripiperidinophosphine

A cornerstone of organophosphorus chemistry, tripiperidinophosphine, also known as tris(piperidino)phosphine, has a history rooted in the mid-20th century. Its synthesis, stemming from the straightforward reaction of phosphorus trichloride with piperidine, laid the groundwork for its extensive use as a versatile ligand in coordination chemistry and a reagent in organic synthesis. This in-depth guide explores the discovery, historical development, and fundamental experimental protocols associated with this important compound.

This compound, with the chemical formula P(NC₅H₁₀)₃, belongs to the class of aminophosphines. These compounds are characterized by a central phosphorus atom bonded to the nitrogen atoms of amino groups. The electron-donating properties of the piperidino substituents make this compound a strong Lewis base and a highly effective ligand for a variety of transition metals.

Early Synthesis and Discovery

While the precise first synthesis is not definitively documented in readily available literature, the general reaction for producing aminophosphines from phosphorus trichloride and secondary amines was well-established by the mid-20th century. Historical records, including a 1946 report from the National Defense Research Committee (NDRC), mention "tris(Piperidino)phosphine," indicating its synthesis and study during or before that period.

The foundational work in phosphorus chemistry, "Phosphorus and Its Compounds" by J.R. van Wazer, provides a comprehensive overview of the field and serves as a crucial reference for the chemistry of this era. The synthesis of trisaminophosphines is described as a general reaction of phosphorus trichloride with an excess of a secondary amine.

The fundamental reaction for the synthesis of this compound is the reaction of phosphorus trichloride with piperidine. The stoichiometry of this reaction requires six equivalents of piperidine for every one equivalent of phosphorus trichloride. Three equivalents of piperidine act as the nucleophile, displacing the chloride atoms on the phosphorus center, while the other three equivalents act as a base to neutralize the hydrogen chloride byproduct that is formed.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₃₀N₃P |

| Molecular Weight | 283.39 g/mol |

| CAS Number | 13954-38-6 |

| Appearance | Colorless to light yellow solid or liquid |

| Boiling Point | ~147-150 °C at 1 mmHg |

| ³¹P NMR Chemical Shift | ~117 ppm (in C₆D₆) |

Detailed Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on established methods for the preparation of aminophosphines from phosphorus trichloride and secondary amines.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Piperidine (C₅H₁₀NH)

-

Anhydrous diethyl ether or other suitable inert solvent (e.g., hexane, toluene)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line. The entire apparatus must be thoroughly dried to prevent hydrolysis of phosphorus trichloride.

-

Reagent Preparation: A solution of piperidine (6.0 equivalents) in anhydrous diethyl ether is prepared.

-

Reaction: The flask is charged with a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether. The solution of piperidine is then added dropwise from the dropping funnel to the stirred solution of phosphorus trichloride at 0 °C (ice bath). The reaction is exothermic, and a white precipitate of piperidinium chloride will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated piperidinium chloride is removed by filtration under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Logical Relationship of Synthesis

The synthesis of this compound can be visualized as a stepwise substitution reaction.

Caption: Stepwise substitution of chloride on PCl₃ by piperidine.

Oxidation to this compound Oxide

This compound readily undergoes oxidation to form the corresponding phosphine oxide, this compound oxide. This reaction is a common transformation for tertiary phosphines and highlights the reactivity of the phosphorus lone pair.

Caption: Oxidation of this compound.

Conclusion

From its probable origins in the mid-20th century to its continued use in modern chemistry, this compound stands as a testament to the enduring utility of fundamental organophosphorus compounds. The straightforward and scalable synthesis from readily available starting materials ensures its continued accessibility to researchers. Its unique electronic and steric properties have cemented its role as a valuable ligand and reagent, paving the way for further discoveries in catalysis and synthetic chemistry. The study of its history and synthesis provides a valuable lesson in the foundational reactions that underpin much of modern chemical research.

A Technical Overview of Tripiperidinophosphine: Molecular Properties

This document provides essential physicochemical data for tripiperidinophosphine, a trivalent organophosphorus compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may utilize this compound as a ligand or reagent.

Core Molecular Data

The fundamental molecular properties of this compound have been computationally determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀N₃P | [1][2] |

| Molecular Weight | 283.39 g/mol | [1][2] |

| IUPAC Name | tri(piperidin-1-yl)phosphane | [1] |

| CAS Registry Number | 13954-38-6 | [1][2] |

Experimental Protocols & Signaling Pathways

The determination of a compound's molecular weight and formula is typically achieved through computational methods based on its atomic composition, and confirmed experimentally via techniques such as mass spectrometry and elemental analysis. As this guide focuses on the fundamental properties of the molecule itself, detailed experimental protocols for its synthesis or application are beyond the current scope.

Similarly, this compound is a chemical reagent and not known to be directly involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this topic.

References

An In-depth Technical Guide to the Stability and Reactivity of Tripiperidinophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripiperidinophosphine, also known as tris(piperidino)phosphine, is a trivalent organophosphorus compound with the chemical formula P(NC₅H₁₀)₃. As an aminophosphine, it exhibits distinct electronic and steric properties that make it a subject of interest in synthetic chemistry, particularly as a ligand in catalysis. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, physical and spectroscopic properties, and its behavior in various chemical transformations. Detailed experimental protocols for its synthesis and representative reactions are provided, along with a discussion of its stability under different conditions.

Introduction

This compound is a member of the aminophosphine class of ligands, which are characterized by the presence of one or more nitrogen atoms directly bonded to the phosphorus atom. The lone pair of electrons on the nitrogen atoms can participate in pπ-dπ bonding with the phosphorus atom, influencing the electron density at the phosphorus center and, consequently, its reactivity and coordinating properties. These ligands are often straightforward to synthesize from readily available secondary amines and phosphorus halides. This compound, with its three piperidino substituents, possesses significant steric bulk, a property that is often exploited in catalysis to promote specific reaction pathways and stabilize catalytic intermediates.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below. These properties are essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical Properties of this compound

| Property | Value |

| IUPAC Name | tri(piperidin-1-yl)phosphane[1] |

| CAS Number | 13954-38-6[1] |

| Molecular Formula | C₁₅H₃₀N₃P[1] |

| Molecular Weight | 283.39 g/mol [1] |

| Appearance | Not explicitly found, but analogous compounds are often liquids or low-melting solids. |

| Boiling Point | Not explicitly found for this compound. For the analogous tris(diethylamino)phosphine, the boiling point is 80-90 °C at 10 mmHg. |

| Melting Point | Not explicitly found. For the analogous tris[4-(dimethylamino)phenyl]phosphine, the melting point is 282-287 °C.[2] |

| Solubility | Expected to be soluble in common organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| ³¹P NMR | The chemical shift for P(NR₂)₃ compounds typically falls in the range of +115 to +130 ppm.[3] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 283[1] |

Stability and Handling

The stability of this compound is a critical consideration for its storage and use. Like many trivalent phosphines, it is susceptible to oxidation.

Thermal Stability: While specific thermogravimetric analysis data for this compound is not readily available in the searched literature, studies on analogous aminophosphine oxides show that their thermal decomposition is dependent on the nature of the substituents and any coordinated metals.

Air and Moisture Stability: this compound is expected to be sensitive to atmospheric oxygen. The phosphorus(III) center can be readily oxidized to the corresponding phosphine oxide, this compound oxide. While some bulky phosphines exhibit a degree of air stability, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The P-N bonds in aminophosphines can be susceptible to hydrolysis, particularly in the presence of acid or base, which would lead to the formation of piperidine and phosphorous acid derivatives.

Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere, in a cool, dry place away from oxidizing agents.

Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the phosphorus atom and the chemistry of the P-N bonds.

Oxidation

This compound readily undergoes oxidation to form this compound oxide. This can occur upon exposure to air or by reaction with other oxidizing agents such as hydrogen peroxide. The oxidation of phosphines on activated carbon surfaces has been shown to be a quantitative process.[4][5]

Reactions with Electrophiles

As a nucleophile, the phosphorus atom in this compound reacts with a variety of electrophiles.

-

Alkylation: Reaction with alkyl halides, such as methyl iodide, is expected to form the corresponding phosphonium salt, [ (C₅H₁₀N)₃PCH₃]⁺I⁻. Kinetic studies on analogous tris(dialkylamino)phosphines have been performed.[6]

-

Reaction with Other Electrophiles: Aminophosphines can react with a range of other electrophiles, including sulfur and selenium to form the corresponding sulfide and selenide, and with metal halides to form coordination complexes.

Use as a Ligand in Catalysis

This compound is an effective ligand in transition metal catalysis, particularly in cross-coupling reactions. Its steric bulk and electron-donating properties can enhance the activity and stability of the catalyst.

A notable application is in the Mizoroki-Heck reaction, where a palladium complex bearing this compound ligands, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, has been shown to be a highly active catalyst for the cross-coupling of aryl bromides with olefins under mild conditions.[7][8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the ligand for the preparation of a palladium Heck catalyst.[7][8]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Piperidine

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Triethylamine (or another suitable base)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether to the stirred solution of the amines via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

The formation of triethylammonium chloride precipitate will be observed.

-

Filter the reaction mixture under an inert atmosphere to remove the salt precipitate.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.

-

Purification can be achieved by distillation under reduced pressure or by recrystallization if the product is a solid.

Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II)

This protocol describes the preparation of a common palladium catalyst utilizing this compound as a ligand.[7][8]

Materials:

-

This compound

-

Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)]

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve dichloro(1,5-cyclooctadiene)palladium(II) (1.0 equivalent) in the anhydrous solvent.

-

To this solution, add a solution of this compound (2.0 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).

-

The product may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

-

The resulting solid can be washed with a non-polar solvent (e.g., hexane) and dried under vacuum.

Mizoroki-Heck Cross-Coupling Reaction

This is a representative protocol for a Mizoroki-Heck reaction using the this compound-palladium catalyst.[7][8]

Materials:

-

Aryl bromide

-

Olefin

-

Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) catalyst

-

Base (e.g., triethylamine, sodium acetate)

-

Solvent (e.g., DMF, NMP)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if required

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 equivalent), the olefin (1.1-1.5 equivalents), the base (1.5-2.0 equivalents), and the palladium catalyst (typically 0.01-1 mol%).

-

Add the solvent and a phase-transfer catalyst if necessary.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reactivity of this compound

References

- 1. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Alkylation Reactions of Tris(dialkylamino)phosphines. [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Tripiperidinophosphine as a Ligand in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The efficacy of the palladium catalyst at the heart of this reaction is critically influenced by the choice of ligand. Phosphine ligands, in particular, play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Among the vast array of phosphine ligands, bulky and electron-rich variants have proven to be especially effective, particularly for challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.

Tripiperidinophosphine, also known as tris(piperidino)phosphine, is an aminophosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These attributes, in theory, make it a promising candidate for enhancing the catalytic activity of palladium in Suzuki-Miyaura coupling reactions. However, it is important to note that while the use of a palladium complex bearing this ligand, Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, has been documented for Mizoroki-Heck reactions, specific and detailed reports on its application in Suzuki-Miyaura coupling are scarce in the current scientific literature.[1]

This document aims to provide a comprehensive overview of the potential application of this compound as a ligand in Suzuki-Miyaura coupling. Given the limited specific data, this guide will draw upon the general principles of catalysis with bulky, electron-rich phosphine ligands to propose potential benefits, a hypothetical experimental protocol, and relevant mechanistic insights.

Ligand Profile: this compound

This compound is a commercially available aminophosphine with the following structure:

-

Structure: P(N(CH₂)₅)₃

-

Properties: It is a bulky, electron-rich ligand due to the presence of three piperidinyl groups attached to the phosphorus atom. The nitrogen lone pairs can participate in resonance with the phosphorus atom, increasing its electron-donating ability.

Table 1: General Properties of this compound and its Potential Role in Catalysis

| Property | Description | Potential Impact on Suzuki-Miyaura Coupling |

| Ligand Type | Aminophosphine | The nitrogen atoms contribute to the electron-rich nature of the phosphorus center. |

| Steric Bulk | High | Promotes the formation of monoligated palladium(0) species, which are often highly reactive in oxidative addition. May also accelerate the reductive elimination step. |

| Electron-Donating Ability | High | Increases the electron density on the palladium center, which can facilitate the oxidative addition of aryl halides, the rate-determining step for less reactive substrates like aryl chlorides. |

| Potential Drawbacks | Overly strong binding to palladium could inhibit catalysis. The bulky nature might also hinder the approach of sterically demanding substrates. Aminophosphine ligands can sometimes undergo P-N bond cleavage under harsh reaction conditions. |

Theoretical Application in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a bulky and electron-rich ligand like this compound is expected to influence each of these steps:

-

Oxidative Addition: The electron-donating nature of this compound can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. This is particularly beneficial for the activation of less reactive aryl chlorides.

-

Transmetalation: The steric bulk of the ligand may facilitate the dissociation of one ligand to create a vacant coordination site on the palladium, which is necessary for the transmetalation step with the boronic acid derivative to occur.

-

Reductive Elimination: The steric hindrance imposed by the bulky ligand can promote the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a theoretical guideline based on general procedures for Suzuki-Miyaura couplings using bulky, electron-rich phosphine ligands. It has not been validated experimentally for this compound and should be optimized for specific substrates.

Reaction: Coupling of an Aryl Halide with an Arylboronic Acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

-

Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture) (5 mL)

-

Anhydrous and deoxygenated solvents are recommended.

Procedure:

-

Catalyst Preparation (in situ):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

-

Add 2 mL of the chosen solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Assembly:

-

To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the remaining solvent (3 mL).

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Table 2: Hypothetical Reaction Parameters for Optimization

| Parameter | Range/Options | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2 mol% |

| Ligand Loading | 1 - 4 mol% | A Pd:Ligand ratio of 1:2 is a common starting point. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can significantly impact the reaction outcome. |

| Solvent | Toluene, Dioxane, THF, DME, with or without water | The presence of water can be beneficial for the transmetalation step. |

| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitor for completion to avoid side reactions. |

Experimental Workflow

Conclusion and Future Outlook

This compound possesses the key characteristics of a potentially effective ligand for Suzuki-Miyaura cross-coupling reactions: significant steric bulk and strong electron-donating ability. While direct experimental evidence for its application in this specific transformation is currently lacking in the public domain, the general principles of palladium catalysis suggest it could be a valuable tool, especially for challenging substrates. The provided hypothetical protocol offers a starting point for researchers interested in exploring the utility of this aminophosphine ligand. Further experimental investigation is necessary to validate its efficacy, determine optimal reaction conditions, and fully understand its scope and limitations in Suzuki-Miyaura coupling. Such studies would be a valuable contribution to the field of cross-coupling catalysis.

References

Application of Tripiperidinophosphine in Heck Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene catalyzed by a palladium complex.[1] The choice of ligand coordinated to the palladium center is crucial for the catalyst's stability, activity, and selectivity.[2][3] Tripiperidinophosphine and its derivatives have emerged as effective ligands in this context, enabling highly efficient Heck reactions under mild conditions with broad substrate scope and excellent functional group tolerance.[4][5]

This document provides detailed application notes and experimental protocols for the use of a this compound-based palladium catalyst, specifically dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, in Heck cross-coupling reactions. This catalyst system is noted for being easily accessible, cost-effective, and air-stable, making it an attractive option for both academic research and industrial applications.[6][7]

Catalyst System Overview

The featured catalyst is dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, denoted as 1 . This complex is prepared from the reaction of a palladium precursor with 1,1',1''-(phosphinetriyl)tripiperidine.[4] A key feature of this catalyst system is its operation under relatively mild conditions (100 °C), a significant improvement over traditional Heck reaction protocols that often require temperatures of 140 °C or higher.[4][6]

The catalytically active species are palladium nanoparticles, the formation of which is facilitated by the this compound ligand.[8] The presence of a phase-transfer agent like tetrabutylammonium bromide (TBAB) is often essential to stabilize these nanoparticles and ensure reliable and high-yielding conversions.[4][8]

Data Presentation

The following table summarizes the results of Heck cross-coupling reactions between various aryl bromides and olefins using the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst system.

| Entry | Aryl Bromide | Olefin | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Product(s) (trans:gem:cis) |

| a2 | 4-Bromoanisole | Styrene | DMF | 2 | >99 | 95 | a2 (>99:trace:trace) |

| a5 | 4-Bromobenzonitrile | n-Butyl acrylate | DMF | 1 | >99 | 98 | a5 (>99:trace:trace) |

| a6 | 4-Bromobenzaldehyde | n-Butyl acrylate | DMF | 1 | >99 | 96 | a6 (>99:trace:trace) |

| a7 | 4'-Bromoacetophenone | n-Butyl acrylate | DMF | 1 | >99 | 97 | a7 (>99:trace:trace) |

| a13 | 4-Bromophenol | Styrene | DMF | 2 | >99 | 94 | a13 (>99:trace:trace) |

| a17 | 4-Bromobenzoic acid | Styrene | DMF | 3 | >99 | 92 | a17 (>99:trace:trace) |

| a18 | Methyl 4-bromobenzoate | Styrene | DMF | 1.5 | >99 | 97 | a18 (>99:trace:trace) |

| b1 | 2-Bromotoluene | Styrene | NMP | 4 | >99 | 93 | b1 (>99:trace:trace) |

| h4 | 2-Bromopyridine | Styrene | NMP | 5 | 95 | 88 | h4 (>99:trace:trace) |

Reaction Conditions: 1.0 mmol aryl bromide, 1.5 mmol olefin, 2.0 mmol K₂CO₃, 2.5 ml solvent, 10 mol% tetrabutylammonium bromide, 0.05 mol% catalyst, 100 °C, under N₂ atmosphere.[4] Conversions and product ratios were determined by GC/MS.[4]

Experimental Protocols

Synthesis of 1,1',1''-(Phosphinetriyl)tripiperidine Ligand

This protocol describes a one-step synthesis of the aminophosphine ligand from commercially available and inexpensive starting materials.[7]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Piperidine

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve piperidine (a slight excess) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the stirred piperidine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the resulting mixture to remove the piperidinium hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 1,1',1''-(phosphinetriyl)tripiperidine ligand. Further purification can be achieved by distillation or chromatography if necessary.

Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (Catalyst 1)

This protocol outlines the formation of the active pre-catalyst by coordinating the aminophosphine ligand to a palladium center.[7]

Materials:

-

[Pd(Cl)₂(cod)] (cod = cycloocta-1,5-diene)

-

1,1',1''-(Phosphinetriyl)tripiperidine

-

Tetrahydrofuran (THF)

-

Air atmosphere

Procedure:

-

Suspend [Pd(Cl)₂(cod)] in THF in a flask under an air atmosphere at room temperature (25 °C).

-

Add a slight excess (approximately 2 equivalents) of the 1,1',1''-(phosphinetriyl)tripiperidine ligand to the suspension.

-

Stir the mixture for a few minutes. The quantitative formation of the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium complex occurs rapidly.[4]

-

The catalyst can be isolated by filtration and washed with a non-polar solvent.

General Protocol for Heck Cross-Coupling Reaction (10 mmol scale)

This protocol details a general and robust procedure for the Heck cross-coupling of aryl bromides with olefins using catalyst 1 .[4][6]

Materials:

-

Aryl bromide (10.0 mmol)

-

Olefin (15.0 mmol)

-

Potassium carbonate (K₂CO₃) (20.0 mmol)

-

Tetrabutylammonium bromide (TBAB) (1.0 mmol, 10 mol%)

-

Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (1 ) (0.005 mmol, 0.05 mol%)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (25 ml)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, potassium carbonate, and tetrabutylammonium bromide.

-

Evacuate the flask and backfill with an inert atmosphere. Repeat this cycle three times.

-

Add the solvent (NMP or DMF) and the olefin to the flask via syringe.

-

In a separate vial, prepare a stock solution of the palladium catalyst 1 in THF.

-

Add the required amount of the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for the time indicated in the data table or until completion as monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Note on Catalyst Degradation: A significant advantage of this catalyst system is its rapid and complete degradation under work-up conditions into phosphonates, piperidinium salts, and other palladium-containing decomposition products. This facilitates the separation of the desired coupling product from the catalyst and ligand residues.[4][8]

Visualizations

Experimental Workflow

Caption: General workflow for the Heck cross-coupling reaction.

Heck Catalytic Cycle

Caption: Simplified Heck cross-coupling catalytic cycle.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Amination Using Bulky Phosphine Ligands

A practical guide for researchers, scientists, and drug development professionals on the application of bulky phosphine ligands, analogous to tripiperidinophosphine, in palladium-catalyzed C-N cross-coupling reactions.

Disclaimer: Direct experimental data and protocols for this compound in palladium-catalyzed amination are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for structurally similar and widely used bulky, electron-rich phosphine ligands in Buchwald-Hartwig amination reactions. These provide a robust starting point for reaction development and optimization.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. The reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, catalyzed by a palladium complex. The success of this transformation is highly dependent on the choice of the phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.